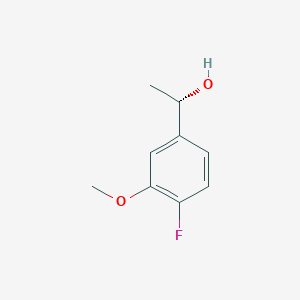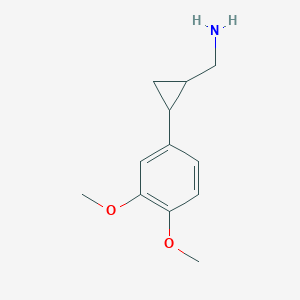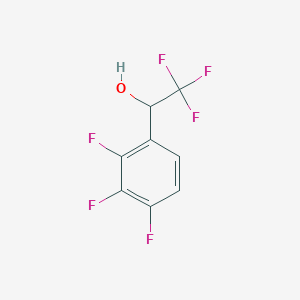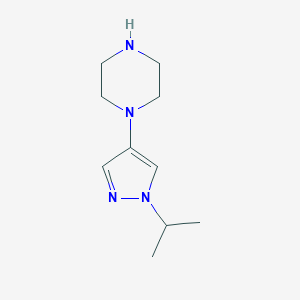
1-(1-Isopropyl-1h-pyrazol-4-yl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Isopropyl-1h-pyrazol-4-yl)piperazine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a pyrazole ring substituted with an isopropyl group at the 1-position and a piperazine ring at the 4-position
Métodos De Preparación
The synthesis of 1-(1-Isopropyl-1h-pyrazol-4-yl)piperazine typically involves the reaction of 1-isopropyl-1H-pyrazole with piperazine. One common method involves the nucleophilic substitution of 1-isopropyl-1H-pyrazole with piperazine under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
1-(1-Isopropyl-1h-pyrazol-4-yl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
1-(1-Isopropyl-1h-pyrazol-4-yl)piperazine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, including potential anti-inflammatory and anticancer agents
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biological Studies: Researchers use this compound to study its effects on biological systems, including its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of 1-(1-Isopropyl-1h-pyrazol-4-yl)piperazine involves its interaction with specific molecular targets and pathways. For instance, it may act on enzymes or receptors involved in inflammatory processes, leading to the modulation of cytokine production and reduction of inflammation . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
1-(1-Isopropyl-1h-pyrazol-4-yl)piperazine can be compared with other similar compounds, such as:
1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine: This compound is used as an intermediate in the synthesis of antidiabetic agents.
(4-Methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone: Known for its anti-inflammatory properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
Fórmula molecular |
C10H18N4 |
|---|---|
Peso molecular |
194.28 g/mol |
Nombre IUPAC |
1-(1-propan-2-ylpyrazol-4-yl)piperazine |
InChI |
InChI=1S/C10H18N4/c1-9(2)14-8-10(7-12-14)13-5-3-11-4-6-13/h7-9,11H,3-6H2,1-2H3 |
Clave InChI |
AVWQHWWPABBJIW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1C=C(C=N1)N2CCNCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



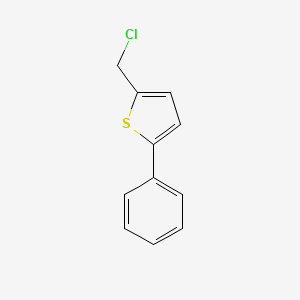
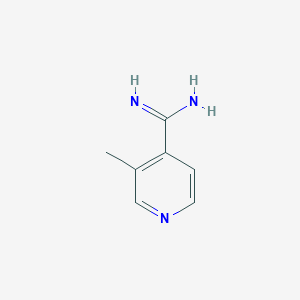
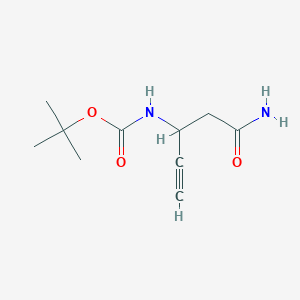
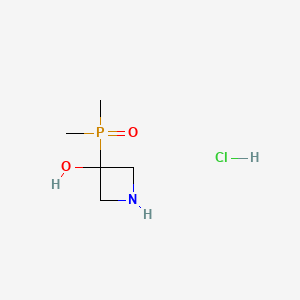

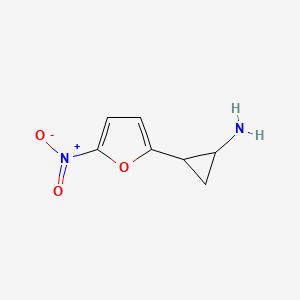
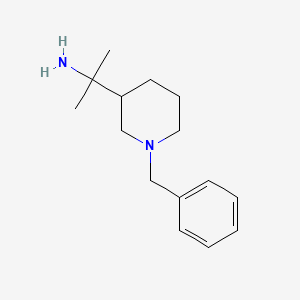
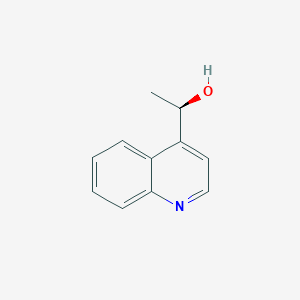
![1-(Benzo[d]thiazol-2-yl)cyclopentan-1-amine](/img/structure/B13601787.png)

